molecular formula C17H19FN4O3S B11169112 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11169112
M. Wt: 378.4 g/mol
InChI Key: KAJIEIVUIOFIQQ-UHFFFAOYSA-N
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with ethyl bromoacetate under basic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via nucleophilic substitution reactions using ethyl bromide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving the appropriate amine and a suitable carbonyl compound.

    Coupling with the Fluorophenyl Group: The final step involves coupling the synthesized thiadiazole and pyrrolidine derivatives with a fluorophenyl group using standard amide bond formation techniques.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: The thiadiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Anti-inflammatory Agents: The compound may exhibit anti-inflammatory activity, useful in treating various inflammatory conditions.

Industry:

    Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.

    Pharmaceuticals: The compound can be a precursor for the synthesis of various pharmacologically active molecules.

Mechanism of Action

The exact mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The thiadiazole ring may play a crucial role in binding to these targets, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

  • N-[5-(2-hydroxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide

Comparison:

  • Structural Differences: The similar compounds differ in the substituents on the thiadiazole and phenyl rings, which can significantly affect their chemical and biological properties.
  • Unique Features: N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the ethoxyethyl group and the fluorophenyl ring, which may enhance its biological activity and stability compared to its analogs.

Properties

Molecular Formula

C17H19FN4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19FN4O3S/c1-2-25-8-7-14-20-21-17(26-14)19-16(24)11-9-15(23)22(10-11)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,19,21,24)

InChI Key

KAJIEIVUIOFIQQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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